3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H16ClN3 and its molecular weight is 369.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinoline derivatives have been reported to inhibit various enzymes such as tyrosine kinases , topoisomerase , and DHODH kinase . These enzymes play crucial roles in cellular processes such as DNA replication and signal transduction, making them potential targets for therapeutic intervention.
Mode of Action
For instance, they can inhibit the activity of enzymes, thereby disrupting the normal functioning of cells . More research is needed to elucidate the specific interactions of 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline with its targets.
Biochemical Pathways
For example, they can inhibit the activity of tyrosine kinases, which are involved in signal transduction pathways . They can also inhibit topoisomerase, an enzyme involved in DNA replication
Pharmacokinetics
Quinolone agents, which share a similar structure, are known for their broad-spectrum activity and excellent tissue penetration . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including antioxidant action and anticancer activity . These activities suggest that the compound could induce changes at the molecular and cellular levels, potentially leading to therapeutic effects.
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSQJWBXGJOVKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.